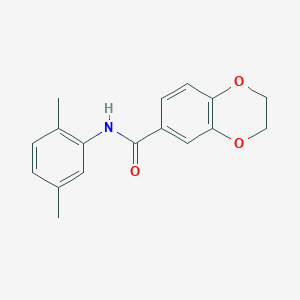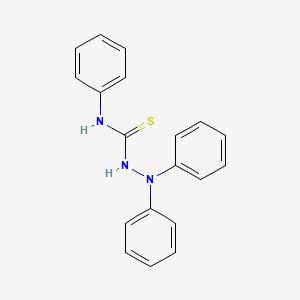![molecular formula C20H17N3O3 B5813404 ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate, also known as ECA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the indole family, which is known to have a wide range of biological activities. ECA has been shown to have promising effects on a variety of physiological and biochemical processes, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for investigating the underlying mechanisms of cancer development and for developing new cancer treatments. Additionally, this compound has a well-established synthesis method and is readily available for purchase, making it a convenient compound to work with. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a variety of future directions for research on ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate. One area of interest is in the development of this compound-based cancer treatments. Further investigation into the mechanisms of action of this compound could lead to the development of more targeted and effective cancer treatments. Additionally, there is potential for the development of this compound-based treatments for other diseases such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in these areas.
合成法
The synthesis of ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate, followed by the addition of indole-3-carboxaldehyde and potassium cyanide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to provide high yields and purity, making it a reliable and efficient method for producing this compound.
科学的研究の応用
Ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This compound has been shown to induce cell death in cancer cells by activating the mitochondrial apoptotic pathway, making it a promising candidate for further investigation as a potential cancer treatment.
特性
IUPAC Name |
ethyl 4-[[2-(3-cyanoindol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-2-26-20(25)14-7-9-16(10-8-14)22-19(24)13-23-12-15(11-21)17-5-3-4-6-18(17)23/h3-10,12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCPVGPVZRQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813353.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)

![2-[(4-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5813392.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
